molecular formula C17H22N2O3S B5309166 5-isopropyl-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

5-isopropyl-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No. B5309166
M. Wt: 334.4 g/mol
InChI Key: CWFYQMQDBWSEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide, commonly known as PMSF, is a sulfonamide compound that is widely used in scientific research. PMSF is a serine protease inhibitor that has a wide range of applications in biochemistry, molecular biology, and biotechnology.

Mechanism of Action

PMSF inhibits serine proteases by binding irreversibly to the active site of the enzyme. The sulfonamide group of PMSF forms a covalent bond with the serine residue at the active site of the enzyme, thereby inhibiting its activity. PMSF is a potent inhibitor of serine proteases and is commonly used in biochemistry and molecular biology experiments.
Biochemical and Physiological Effects:
PMSF has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in a variety of biological samples, including cell lysates, membrane preparations, and purified proteins. PMSF has also been shown to inhibit the activity of proteases in vivo, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

PMSF has several advantages for lab experiments. It is a potent inhibitor of serine proteases and is relatively easy to synthesize. PMSF is also stable and can be stored for long periods of time. However, PMSF has some limitations. It is not effective against all types of proteases and may have off-target effects. Additionally, PMSF can be toxic to cells at high concentrations, and its use should be carefully monitored.

Future Directions

There are several future directions for the use of PMSF in scientific research. One area of research is the development of new protease inhibitors that are more specific and have fewer off-target effects. Another area of research is the use of PMSF in therapeutic applications, such as the treatment of cancer or other diseases. Finally, PMSF could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.

Synthesis Methods

PMSF can be synthesized by reacting p-toluenesulfonyl chloride with 4-methyl-2-methoxyaniline in the presence of sodium hydroxide. The resulting intermediate is then reacted with pyridine-4-carboxaldehyde to form PMSF. The synthesis of PMSF is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. PMSF is also used to inhibit proteases in cell lysates, membrane preparations, and purified proteins. PMSF is used in a wide range of applications, including protein purification, enzyme assays, and western blotting.

properties

IUPAC Name

2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12(2)15-10-17(16(22-4)9-13(15)3)23(20,21)19-11-14-5-7-18-8-6-14/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFYQMQDBWSEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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